5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine

描述

5'-O-DMT-2'-O-TBDMS-Bz-rC 是一种修饰核苷,用于合成 DNA 或 RNA。 该化合物以二甲氧基三苯甲基 (DMT) 和叔丁基二甲基硅烷基 (TBDMS) 保护基团的存在为特征,这些基团对其在各种生化应用中的稳定性和功能至关重要 .

准备方法

合成路线及反应条件

5'-O-DMT-2'-O-TBDMS-Bz-rC 的合成涉及多个步骤,从保护核糖部分上的羟基开始。5'-羟基被二甲氧基三苯甲基 (DMT) 基团保护,而 2'-羟基被叔丁基二甲基硅烷基 (TBDMS) 基团保护。 苯甲酰 (Bz) 基团用于保护胞嘧啶碱基上的氨基 .

工业生产方法

在工业环境中,5'-O-DMT-2'-O-TBDMS-Bz-rC 的合成通常使用自动化合成仪进行。这些机器可以精确控制反应条件,确保最终产物的产率和纯度高。 该过程涉及保护基团的顺序添加,以及使用磷酰胺化学将核苷掺入寡核苷酸 .

化学反应分析

反应类型

5'-O-DMT-2'-O-TBDMS-Bz-rC 经历了几种类型的化学反应,包括:

- **

脱保护反应: 分别在酸性和碱性条件下去除 DMT 和 TBDMS 基团。

偶联反应: 在寡核苷酸合成过程中形成磷酸二酯键。

生物活性

5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine is a modified nucleoside that plays a significant role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides. It is characterized by the presence of protective groups that enhance its stability and reactivity during chemical synthesis. The compound is utilized in various biological applications, including genetic research and therapeutic development.

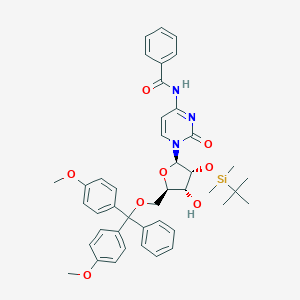

Chemical Structure and Properties

The structural formula of this compound includes:

- 5'-O-DMT (Dimethoxytrityl) : A protective group that prevents premature reactions at the 5' hydroxyl.

- 2'-O-TBDMS (Tert-butyldimethylsilyl) : Protects the 2' hydroxyl group, crucial for maintaining the integrity of RNA during synthesis.

- N-Bz (Benzoyl) : A modification at the nitrogen position that enhances solubility and stability.

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in oligonucleotide synthesis. This compound facilitates the construction of specific RNA sequences, which are essential for various biological functions.

The mechanism by which this compound exerts its effects involves:

- Incorporation into Oligonucleotides : The compound acts as a building block for RNA synthesis, allowing for precise control over the sequence and structure of the resulting nucleic acids.

- Gene Regulation : Once incorporated, these oligonucleotides can modulate gene expression through mechanisms such as RNA interference or antisense strategies.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cytotoxicity : Investigations into its effects on tumor cells have shown potential cytotoxic properties, suggesting applications in cancer therapy. For instance, assays demonstrated that oligonucleotides synthesized with this compound can inhibit cell proliferation in certain cancer cell lines .

- Cellular Uptake : Research indicates that oligonucleotides containing this modified cytidine can be effectively taken up by cells, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | Intermediate for adenosine-containing oligonucleotides | Modulates cellular metabolism and signaling |

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Guanosine | Used in guanosine-based oligonucleotide synthesis | Influences gene expression and cellular functions |

| 5'-O-DMT-2'-O-TBDMS-N-Bz-Uridine | Incorporates into RNA sequences | Affects RNA stability and function |

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of oligonucleotides synthesized from this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential use in targeted cancer therapies .

- Gene Silencing : Another investigation focused on using this compound to create small interfering RNAs (siRNAs). The study found that siRNAs produced with this nucleoside effectively silenced target genes in vitro, demonstrating its utility in gene therapy applications .

科学研究应用

Biochemical Properties

The biochemical properties of 5'-O-DMT-2'-O-TBDMS-N-Bz-Cytidine include:

- Stability : The TBDMS group provides stability under acidic conditions, which is vital during the deprotection steps in oligonucleotide synthesis.

- Reactivity : The protective groups allow for selective reactions, enabling the formation of specific nucleic acid sequences without premature reactions at the hydroxyl groups.

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : The 5'-hydroxyl is protected with a DMT group, while the 2'-hydroxyl is protected with a TBDMS group.

- Benzoylation : The amino group on the cytosine base is protected with a benzoyl group to enhance solubility and stability.

- Automated Synthesis : Industrial production often employs automated synthesizers to ensure high yields and purity through precise control over reaction conditions.

Research Applications

The compound has several significant applications in scientific research:

Oligonucleotide Synthesis

This compound serves as an essential building block in the synthesis of oligonucleotides, which are used in:

- Gene Therapy : Oligonucleotides synthesized from this compound can be designed to target specific genes for silencing or modulation, making them valuable tools in therapeutic applications.

- RNA Interference (RNAi) : It facilitates the creation of small interfering RNAs (siRNAs) that can effectively silence target genes, demonstrating potential in genetic research and therapeutic strategies.

Antitumor Activity

Recent studies have explored the cytotoxic effects of oligonucleotides synthesized from this compound against cancer cell lines. Results indicate that these oligonucleotides can inhibit cell proliferation, suggesting potential applications in targeted cancer therapies.

Cellular Uptake Studies

Research indicates that oligonucleotides containing this modified cytidine can be effectively taken up by cells, enhancing their therapeutic potential. This property is crucial for developing effective gene delivery systems.

Antitumor Activity Study

A study evaluated the cytotoxic effects of oligonucleotides synthesized from this compound against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential use in targeted cancer therapies.

Gene Silencing Investigation

Another investigation focused on using this compound to create siRNAs. The study found that siRNAs produced with this nucleoside effectively silenced target genes in vitro, demonstrating its utility in gene therapy applications.

属性

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-37(47)35(53-40(38)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXWVTIMEGOVNF-PKGPUZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H49N3O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452400 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-87-3 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。